molecular formula C12H8N4O6 B14610194 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 60129-44-4

4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14610194
CAS No.: 60129-44-4
M. Wt: 304.21 g/mol
InChI Key: QDOMCIYSTFYUFN-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dinitrophenyl group attached to a hydrazinyl moiety, which is further connected to a cyclohexa-3,5-diene-1,2-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexa-3,5-diene-1,2-dione. The reaction is usually carried out in a solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its reactivity with carbonyl compounds. The hydrazinyl group forms a covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazinyl nitrogen . The compound’s interactions with biological molecules may involve similar covalent bonding mechanisms, leading to its potential pharmacological effects .

Properties

CAS No.

60129-44-4

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C12H8N4O6/c17-11-4-1-7(5-12(11)18)13-14-9-3-2-8(15(19)20)6-10(9)16(21)22/h1-6,17-18H

InChI Key

QDOMCIYSTFYUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

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